5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Demonstrates Superior Antibacterial Potency Against E. coli and S. pneumoniae Versus Ampicillin
In direct comparative antimicrobial screening, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (designated as compound 3c) exhibited stronger antibacterial activity against both Gram-negative E. coli and Gram-positive S. pneumoniae than the clinically used reference antibiotic ampicillin [1]. The study employed standardized serial twofold microdilution and streak plate methods to evaluate 18 synthesized 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, identifying the 4-fluorophenyl derivative as a broad-spectrum antimicrobial agent with enhanced potency relative to the comparator [1].
| Evidence Dimension | Antibacterial activity (zone of inhibition / relative potency) |
|---|---|
| Target Compound Data | Stronger activity against E. coli and S. pneumoniae |
| Comparator Or Baseline | Ampicillin (standard antibiotic control) |
| Quantified Difference | Quantitatively stronger activity (specific MIC/zone values available in full-text supplementary data) |
| Conditions | Serial twofold microdilution and streak plate methods; bacterial strains: E. coli, S. pneumoniae |
Why This Matters
For researchers developing novel antibacterial agents or screening compound libraries, this compound provides a validated fluorinated oxadiazole scaffold with demonstrated potency exceeding a standard-of-care antibiotic, making it a rational choice for hit-to-lead optimization campaigns targeting resistant bacterial strains.
- [1] Scite.ai. Analysis: Yarmohammadi et al. Ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. 2020. View Source
